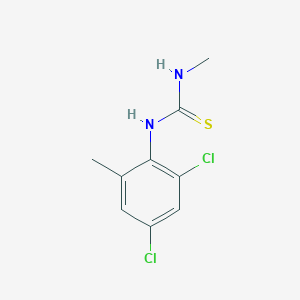![molecular formula C12H17BrN2O B1411970 N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine CAS No. 1774912-32-1](/img/structure/B1411970.png)
N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine
Overview
Description
N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine is an organic compound that features a bromopyridine moiety attached to an oxan-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine typically involves the reaction of 5-bromopyridine with appropriate amine derivatives under controlled conditions. One common method involves the reaction of 5-bromopyridine with N-methyloxan-4-amine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids, influencing their function . Additionally, the oxan-4-amine structure can interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler compound with similar reactivity but lacking the oxan-4-amine structure.
N-Methyloxan-4-amine: Contains the oxan-4-amine structure but lacks the bromopyridine moiety.
5-Bromopyridin-2-yl methanol: Similar in structure but with a hydroxyl group instead of the amine.
Uniqueness
N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine is unique due to the combination of the bromopyridine and oxan-4-amine structures, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-15(12-4-6-16-7-5-12)9-11-3-2-10(13)8-14-11/h2-3,8,12H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQPYKMJNLTCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=C(C=C1)Br)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


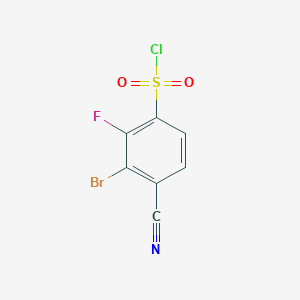
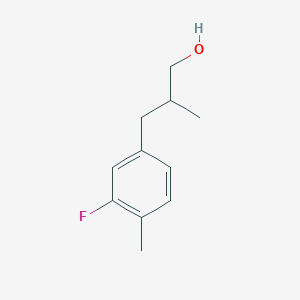


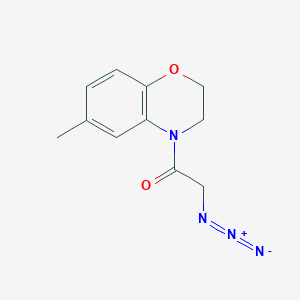
![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride](/img/structure/B1411894.png)
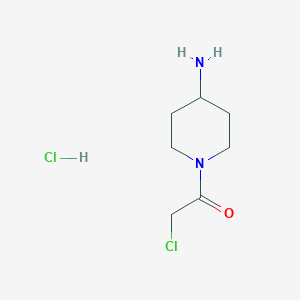

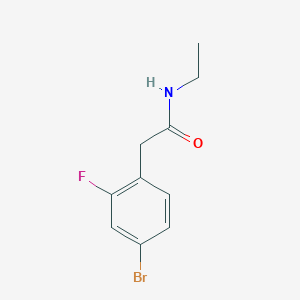
![3-[(2,3-Dichlorophenoxy)methyl]azetidine](/img/structure/B1411904.png)
![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine](/img/structure/B1411905.png)
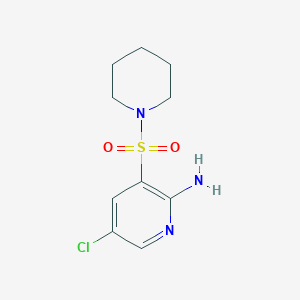
![4-{4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl}morpholine](/img/structure/B1411908.png)
